

Quercetin Dihydrate: A Comprehensive Technical Guide to its Discovery and Natural Sources

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Compound of Interest

Compound Name: Quercetin Dihydrate

Cat. No.: B1678632

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin, a prominent member of the flavonoid class of polyphenols, has garnered significant attention within the scientific community for its potent antioxidant, anti-inflammatory, and potential therapeutic properties. This technical guide provides an in-depth exploration of the discovery and natural origins of **quercetin dihydrate**, offering valuable insights for researchers, scientists, and professionals engaged in drug development. The information presented herein is curated from scientific literature to ensure accuracy and relevance for a technical audience.

Discovery and Historical Context

The journey of quercetin's discovery is intertwined with the broader exploration of flavonoids. The term "flavonoid" itself originates from the Latin word "flavus," meaning yellow, reflecting the pigmentation these compounds impart to many plants.

The initial isolation of a flavonoid compound, later identified as quercetin, is credited to the French chemist Michel Eugène Chevreul in the early 19th century. However, the name "quercetin" was formally established in 1857, derived from Quercetum (oak forest), after the oak genus Quercus, from which it was isolated.

A pivotal moment in flavonoid research occurred in 1937 when Hungarian scientist Albert Szent-Györgyi, who had previously won the Nobel Prize for his work on Vitamin C, discovered that a substance in citrus peels, which he termed "Vitamin P" (for permeability), was essential for maintaining capillary wall integrity. This "Vitamin P" was later identified as a mixture of flavonoids, with quercetin being a key component. This discovery highlighted the biological significance of these compounds and set the stage for future research into their health benefits.

Natural Sources of Quercetin Dihydrate

Quercetin is one of the most abundant dietary flavonoids, widely distributed throughout the plant kingdom. It is typically found in plants as glycosides, such as rutin (quercetin-3-O-rutinoside) and quercitrin (quercetin-3-O-rhamnoside). The dihydrate form refers to quercetin with two molecules of water associated with its structure.

The concentration of quercetin in plant-based foods can vary significantly depending on factors such as the specific cultivar, growing conditions, light exposure, and the part of the plant analyzed. Generally, higher concentrations are found in the outer layers and peels of fruits and vegetables.

Quantitative Data on Quercetin Content in Natural Sources

The following table summarizes the quercetin content in various plant-based foods, providing a comparative overview for researchers.

Food Source	Plant Part	Quercetin Content (mg/100g fresh weight)
Capers, raw	Flower bud	180 - 234
Onion, red	Outer layers	20.1 - 100
Kale	Leaves	7.71 - 22.6
Apple, with skin	Fruit	4.42 - 19.36
Berries (Cranberry)	Fruit	14
Broccoli	Florets	3.21
Green Tea, brewed	Leaves	2.5
Grapes, red	Fruit	1.94

Note: These values are approximate and can vary based on the factors mentioned above.

Experimental Protocols for Extraction and Quantification

Accurate and efficient extraction and quantification methods are paramount for the study of quercetin. This section details common laboratory protocols for isolating and measuring quercetin from plant materials.

Extraction Methodologies

Several techniques are employed for the extraction of quercetin from plant matrices, each with its own advantages in terms of efficiency, solvent consumption, and time.

A classic and exhaustive extraction method.

Protocol for Soxhlet Extraction of Quercetin from Onion Skins:

- Sample Preparation: Dry the onion skins at 40-50°C and grind them into a fine powder.

- **Apparatus Setup:** Place approximately 10 grams of the powdered onion skin into a cellulose thimble. Insert the thimble into the main chamber of the Soxhlet extractor.
- **Solvent Addition:** Fill a round-bottom flask with 250 mL of 80% methanol.
- **Extraction Process:** Assemble the Soxhlet apparatus by connecting the flask to the extractor and a condenser. Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip back down onto the sample in the thimble. The solvent will slowly fill the thimble until it reaches the top of the siphon arm, at which point the solvent and extracted compounds will be siphoned back into the round-bottom flask.
- **Duration:** Allow the extraction to proceed for 6-8 hours, ensuring continuous cycling of the solvent.
- **Concentration:** After extraction, cool the flask and evaporate the solvent using a rotary evaporator to obtain the crude quercetin extract.

A more rapid and energy-efficient method compared to Soxhlet extraction.

Protocol for Ultrasonic-Assisted Extraction of Quercetin from Apple Peels:

- **Sample Preparation:** Freeze-dry apple peels and grind them into a fine powder.
- **Extraction Mixture:** Mix 1 gram of the powdered apple peel with 50 mL of 80% methanol in an Erlenmeyer flask.
- **Ultrasonication:** Place the flask in an ultrasonic bath. Sonicate the mixture for 30 minutes at a frequency of 40 kHz and a temperature of 50°C.
- **Filtration:** After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
- **Concentration:** Evaporate the solvent from the filtrate using a rotary evaporator to yield the crude quercetin extract.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used and accurate method for the quantification of quercetin in plant extracts.

Protocol for HPLC Quantification of Quercetin:

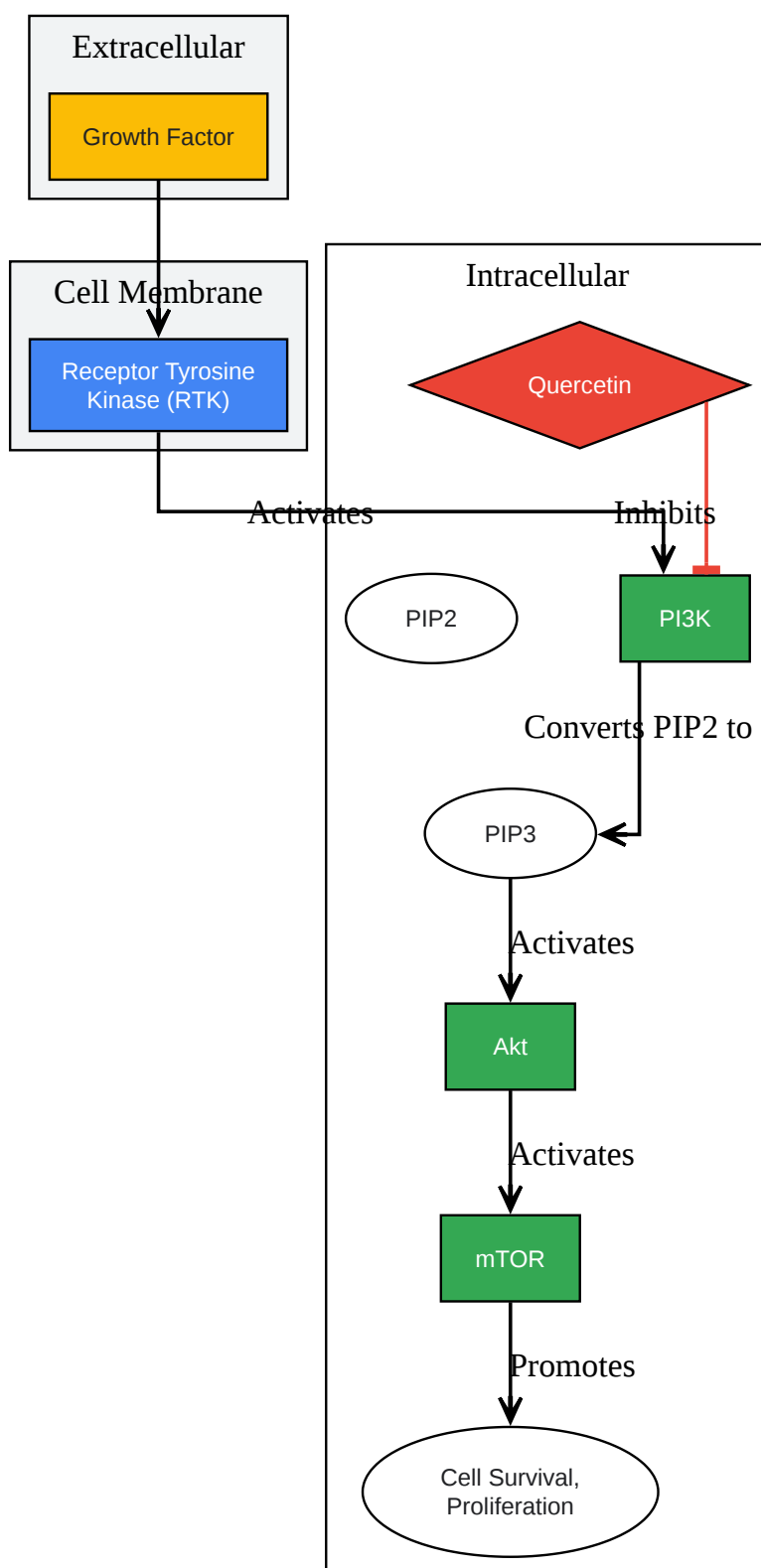
- **Standard Preparation:** Prepare a stock solution of quercetin standard (e.g., 1 mg/mL in methanol). From this stock, create a series of calibration standards of known concentrations (e.g., 5, 10, 25, 50, 100 µg/mL).
- **Sample Preparation:** Dissolve a known amount of the dried plant extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
- **Chromatographic Conditions:**
 - **Column:** C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
 - **Mobile Phase:** A gradient elution is often used. For example:
 - **Solvent A:** 0.1% Formic acid in water.
 - **Solvent B:** Acetonitrile.
 - **Gradient:** Start with 95% A and 5% B, linearly increase to 100% B over 30 minutes.
 - **Flow Rate:** 1.0 mL/min.
 - **Detection:** UV detector set at 370 nm.
 - **Injection Volume:** 20 µL.
- **Analysis:** Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the sample extract and determine the peak area corresponding to quercetin. Calculate the concentration of quercetin in the sample by interpolating from the calibration curve.

Signaling Pathways Modulated by Quercetin

Quercetin exerts its biological effects by modulating various intracellular signaling pathways. Understanding these interactions is crucial for drug development and therapeutic applications.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Aberrant activation of this pathway is common in many cancers. Quercetin has been shown to inhibit the PI3K/Akt pathway.

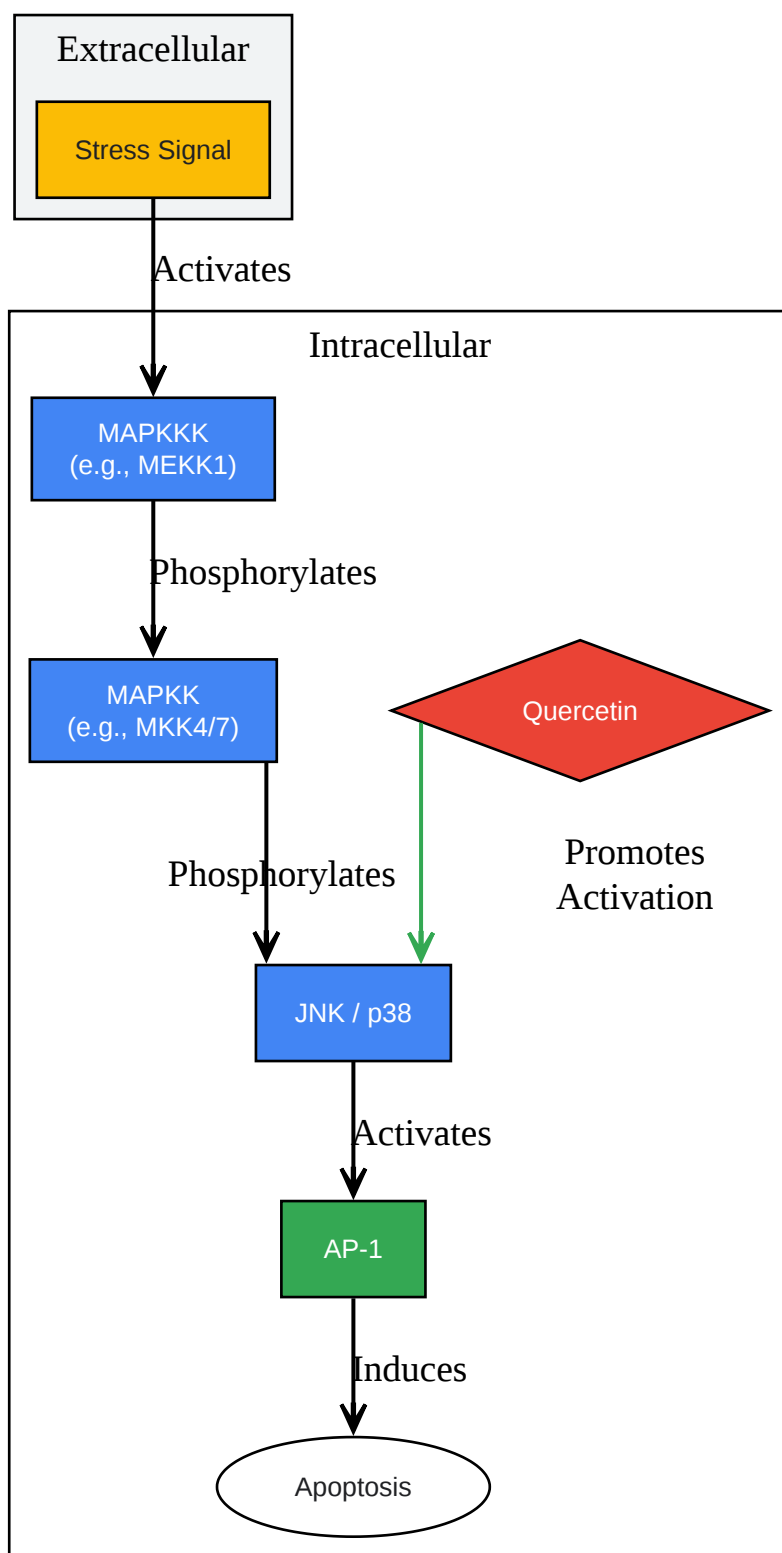


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Caption: Quercetin inhibits the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Quercetin can modulate this pathway, often leading to the induction of apoptosis in cancer cells.

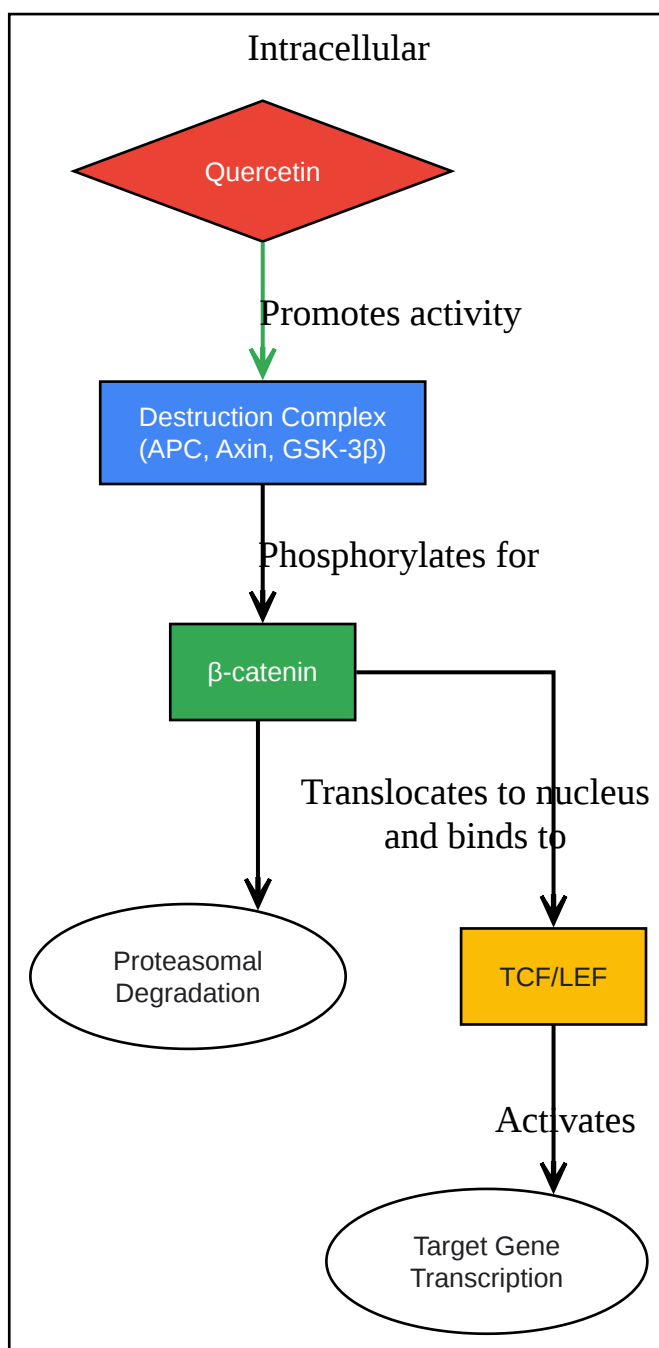


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Caption: Quercetin's influence on the MAPK signaling cascade.

Wnt/ β -catenin Signaling Pathway

The Wnt/ β -catenin pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation is implicated in various diseases, including cancer. Quercetin has been found to inhibit this pathway by promoting the degradation of β -catenin.



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Caption: Quercetin's inhibitory effect on Wnt/ β -catenin signaling.

Conclusion

This technical guide has provided a comprehensive overview of the discovery of **quercetin dihydrate**, its primary natural sources, and detailed methodologies for its extraction and quantification. Furthermore, it has elucidated the modulatory effects of quercetin on key cellular signaling pathways, which are of significant interest to the fields of pharmacology and drug development. The presented data and protocols offer a solid foundation for researchers and scientists to further explore the therapeutic potential of this remarkable flavonoid.

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